N-(Amino-PEG4)-N-Fluorescein-PEG4-acid

Description

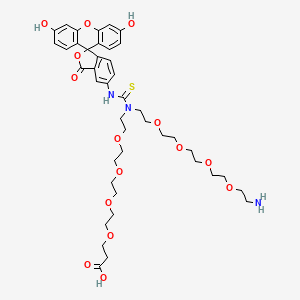

N-(Amino-PEG4)-N-Fluorescein-PEG4-acid is a heterobifunctional polyethylene glycol (PEG) derivative featuring an amino (-NH₂) group, a fluorescein fluorophore, and a terminal carboxylic acid (-COOH). Its molecular weight is 874 Da, with PEG4 spacers (four ethylene glycol units) connecting the functional groups . The amino group enables conjugation with activated esters (e.g., NHS), while the carboxylic acid facilitates reactions with amines via carbodiimide coupling. Fluorescein provides fluorescence for tracking applications in imaging, biosensing, or drug delivery .

This compound is typically ≥95% pure and stored at -20°C to preserve stability. Its solubility in polar organic solvents (e.g., DMSO, DMF) makes it suitable for bioconjugation workflows .

Properties

Molecular Formula |

C42H55N3O15S |

|---|---|

Molecular Weight |

874.0 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C42H55N3O15S/c43-8-12-52-16-20-56-24-26-58-22-18-54-14-10-45(9-13-53-17-21-57-25-23-55-19-15-51-11-7-39(48)49)41(61)44-30-1-4-34-33(27-30)40(50)60-42(34)35-5-2-31(46)28-37(35)59-38-29-32(47)3-6-36(38)42/h1-6,27-29,46-47H,7-26,43H2,(H,44,61)(H,48,49) |

InChI Key |

PJEFLKAQLCMUFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Amino-PEG4)-N-Fluorescein-PEG4-acid typically involves the following steps:

PEGylation: The process begins with the PEGylation of fluorescein. This involves reacting fluorescein with a PEGylated amine to form a stable amide bond.

Amidation: The PEGylated fluorescein is then reacted with an amino-PEG4-acid to form the final product. This reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large quantities of fluorescein are PEGylated using automated reactors to ensure consistency and efficiency.

Purification: The PEGylated fluorescein is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

Final Coupling: The purified PEGylated fluorescein is then coupled with amino-PEG4-acid under controlled conditions to produce the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(Amino-PEG4)-N-Fluorescein-PEG4-acid undergoes several types of chemical reactions:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Amidation Reactions: The carboxylic acid group can form amide bonds with amines, making it useful for conjugation with proteins and other biomolecules.

Common Reagents and Conditions

Coupling Agents: DCC and NHS are commonly used to facilitate the formation of amide bonds.

Solvents: Reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Catalysts: In some cases, catalysts such as 4-dimethylaminopyridine (DMAP) are used to enhance reaction rates.

Major Products

The major products formed from these reactions include PEGylated fluorescein derivatives and conjugates with proteins or other biomolecules, which are useful for various applications in research and diagnostics.

Scientific Research Applications

N-(Amino-PEG4)-N-Fluorescein-PEG4-acid has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

Biology: Employed in cell labeling and imaging to track cellular processes and protein localization.

Medicine: Utilized in diagnostic assays and therapeutic applications, including drug delivery and targeted imaging.

Industry: Applied in the development of biosensors and other analytical tools for detecting and quantifying biological molecules.

Mechanism of Action

The mechanism of action of N-(Amino-PEG4)-N-Fluorescein-PEG4-acid involves its ability to form stable conjugates with biomolecules through amide bond formation. The PEGylation enhances solubility and reduces immunogenicity, while the fluorescein moiety provides a fluorescent signal for tracking and imaging. The compound targets primary amines on proteins and other biomolecules, allowing for site-specific labeling and functionalization.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between N-(Amino-PEG4)-N-Fluorescein-PEG4-acid and structurally related PEG derivatives:

Key Comparative Analysis

Fluorescein vs. Non-Fluorescein Derivatives

- This compound: The fluorescein moiety enables real-time tracking in cellular imaging or flow cytometry. However, it is light-sensitive and requires dark storage .

- N-(Amino-PEG4)-N-Biotin-PEG4-acid: Replaces fluorescein with biotin, making it ideal for streptavidin-based pull-down assays or diagnostic kits .

Amino vs. Azide Functionalization

- N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: The azide group allows copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering orthogonal reactivity compared to the amino group. The shorter PEG2 spacer near the azide may reduce steric hindrance during click reactions .

PEG Chain Length and Multivalency

- N-(Amino-PEG5)-N-bis(PEG4-acid): Features a longer PEG5 spacer and two carboxylic acids, enhancing water solubility and enabling multivalent conjugation (e.g., nanoparticle coatings). However, its synthesis is more complex .

Protected vs. Free Acid Groups

- N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester): The t-butyl esters require acidic deprotection (e.g., TFA) to generate free acids, enabling controlled, stepwise bioconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.